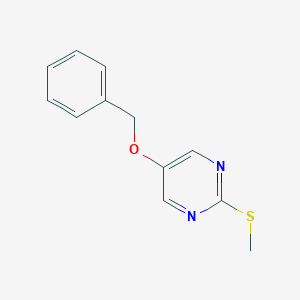

5-(Benzyloxy)-2-(methylthio)pyrimidine

Übersicht

Beschreibung

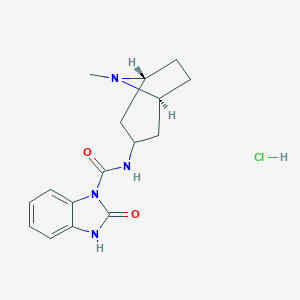

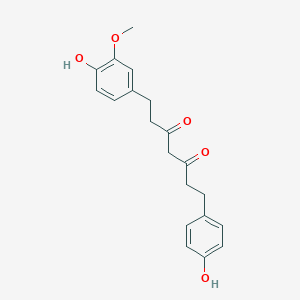

5-(Benzyloxy)-2-(methylthio)pyrimidine is an intermediate in the preparation of Buspirone derivatives . It has a molecular formula of C12H12N2OS.

Chemical Reactions Analysis

Pyrimidine compounds have been shown to exhibit various chemical reactions. For instance, cyanopyrimidine hybrids were synthesized bearing either benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives via methylene amino linker .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

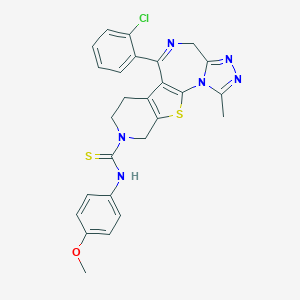

“5-(Benzyloxy)-2-(methylthio)pyrimidine” is a type of thiazolo[5,4-d]pyrimidine derivative . These derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines . Most of the target compounds had good inhibition against the tested cell lines . For example, compound 7i exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 . The potency and low toxicity of compound 7i make the thiazolo[5,4-d]pyrimidine an attractive scaffold for designing new derivatives selectively targeting MGC-803 cells .

Pyridinium Salts

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Although the specific role of “5-(Benzyloxy)-2-(methylthio)pyrimidine” in the context of pyridinium salts is not explicitly mentioned, it’s plausible that it could be involved given the structural similarities.

Energetic Compounds

In the field of energetic materials, pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to “5-(Benzyloxy)-2-(methylthio)pyrimidine”, have been synthesized and studied . These compounds were prepared via a simple synthetic method, and their structure, thermal stability, mechanical sensitivity, and detonation performance were evaluated . It’s possible that “5-(Benzyloxy)-2-(methylthio)pyrimidine” could have similar applications in this field.

Zukünftige Richtungen

Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents or as ATP mimicking tyrosine kinase inhibitors.

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to play a significant role in the development of kinase inhibitors to treat a range of diseases, including cancer . They mimic hinge region binding interactions in kinase active sites .

Mode of Action

Pyrimidine analogues are known to interfere with de novo pyrimidine biosynthesis . They are often involved in sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Biochemical Pathways

Pyrimidine analogues are known to disrupt the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), which are essential for DNA replication and RNA transcription .

Pharmacokinetics

It is known that pyrimidine analogues, like their natural counterparts, need to be activated within the cell . The intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Result of Action

Pyrimidine analogues are known to disrupt the de novo pyrimidine biosynthesis pathway , which could potentially lead to a decrease in DNA replication and RNA transcription, affecting cell growth and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVYIODQKHPFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598615 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-(methylthio)pyrimidine | |

CAS RN |

4874-32-2 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

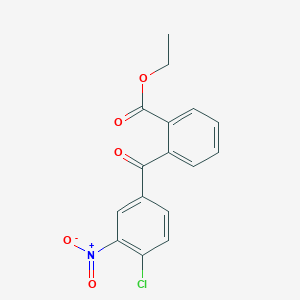

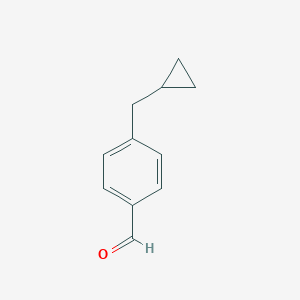

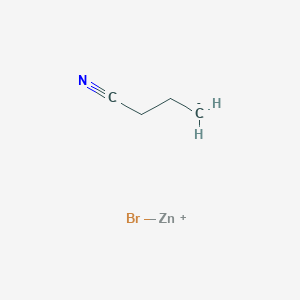

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

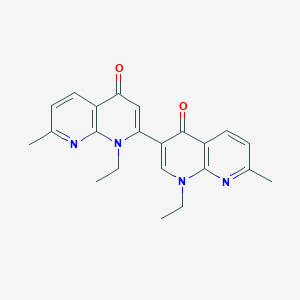

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)